molecular formula C10H9NO3 B15304391 Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B15304391
M. Wt: 191.18 g/mol
InChI Key: USHMOHGAQQVXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a pyridine derivative characterized by a 1,2-dihydropyridinone core with a methyl ester at position 3, a methyl group at position 1, and an ethynyl substituent at position 3. Below, we compare its hypothetical features with experimentally studied compounds.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-ethynyl-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-4-7-5-8(10(13)14-3)9(12)11(2)6-7/h1,5-6H,2-3H3

InChI Key

USHMOHGAQQVXLA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of ethynyl-substituted aldehydes with methyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyridine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can interact with cellular receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure differs from analogs in substituent positions and electronic effects. Key comparisons include:

Compound Name (CAS/Ref.) R₁ (Position 1) R₅ (Position 5) R₃ (Position 3) Key Functional Groups
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Hypothetical) Methyl Ethynyl Methyl ester Ethynyl (electron-withdrawing), ester
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) Benzyl 2-Hydroxybenzoyl Methyl ester Benzoyl (electron-withdrawing), hydroxyl
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (8) Benzyl 2-Hydroxybenzoyl Ethyl ester Ethyl ester, hydroxyl
Methyl 5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxylate (338977-65-4) 4-(Trifluoromethyl)benzyl Chloro Methyl ester Chloro, trifluoromethyl (strongly electron-withdrawing)
Ethyl 5-(5-bromo-2-hydroxybenzoyl)-1-(2-bromophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (9af) 2-Bromophenethyl 5-Bromo-2-hydroxybenzoyl Ethyl ester Bromo, hydroxyl

Key Observations :

  • Ethynyl vs. Benzoyl/Chloro : The ethynyl group in the target compound is a compact, electron-withdrawing substituent, contrasting with bulkier benzoyl or halogenated groups in analogs. This may enhance reactivity in cycloaddition or cross-coupling reactions.
  • Methyl Ester vs. Ethyl Ester : The methyl ester at R₃ may confer higher metabolic stability compared to ethyl esters, as seen in pharmaceutical analogs.

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound (Ref.) Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Compound 7 150–152 379.4 60
Compound 8 115–117 393.4 73
Compound 9af 140–142 549.97 84
Compound 10af 134 515.04 71

Analysis :

  • Methyl esters (e.g., Compound 7) generally exhibit higher melting points than ethyl esters (Compound 8), suggesting stronger intermolecular forces.

Reactivity and Functional Group Interactions

  • Decarboxylation : Analogs with carboxylic acid or ester groups at R₃ undergo Krapcho decarboxylation under basic conditions (e.g., K₂CO₃). The target compound’s methyl ester may exhibit similar reactivity, with the ethynyl group enhancing electron withdrawal at the β-position, accelerating decarboxylation.
  • Hydroxyl Group Role : Hydroxyl groups in analogs (e.g., Compound 7) are critical for decarboxylation. The target compound lacks this group, which may necessitate alternative activation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.